molecular formula C52H69N11O11S2 B1678853 19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide CAS No. 103237-51-0

19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Cat. No.: B1678853
CAS No.: 103237-51-0
M. Wt: 1088.3 g/mol
InChI Key: RDQAXLBMDMKOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is an octapeptide analog of somatostatin . This compound is known for its potential applications in various fields, including medicine and biological research. It is a synthetic peptide that mimics the structure and function of natural peptides, making it a valuable tool in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Fmoc-protected amino acid derivatives during SPPS.

Major Products

    Oxidation: Formation of intramolecular disulfide bonds.

    Reduction: Free thiol groups on cysteine residues.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, particularly in the regulation of hormone secretion and inhibition of tumor growth.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of 19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is similar to that of natural somatostatin. It binds to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, inhibiting the release of growth hormone and other hormones . This interaction with SSTRs leads to downstream signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Lanreotide: Another somatostatin analog with a similar structure and function.

    Octreotide: A widely used somatostatin analog with applications in treating acromegaly and neuroendocrine tumors.

    Vapreotide: A synthetic peptide with similar inhibitory effects on hormone secretion.

Uniqueness

19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is unique due to its specific amino acid sequence and the presence of acetyl and threoninamide groups. These modifications can enhance its stability and binding affinity to somatostatin receptors, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

103237-51-0

Molecular Formula

C52H69N11O11S2

Molecular Weight

1088.3 g/mol

IUPAC Name

19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C52H69N11O11S2/c1-28(2)43-52(74)61-42(51(73)63-44(29(3)64)45(54)67)27-76-75-26-41(60-47(69)38(56-30(4)65)22-31-12-6-5-7-13-31)50(72)58-39(23-32-17-19-34(66)20-18-32)48(70)59-40(24-33-25-55-36-15-9-8-14-35(33)36)49(71)57-37(46(68)62-43)16-10-11-21-53/h5-9,12-15,17-20,25,28-29,37-44,55,64,66H,10-11,16,21-24,26-27,53H2,1-4H3,(H2,54,67)(H,56,65)(H,57,71)(H,58,72)(H,59,70)(H,60,69)(H,61,74)(H,62,68)(H,63,73)

InChI Key

RDQAXLBMDMKOLS-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C)C(=O)NC(C(C)O)C(=O)N

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C)C(=O)NC(C(C)O)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

FCYWKVCX

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acetylphenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl-threoninamide
RC 161
RC-161

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Reactant of Route 2
19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Reactant of Route 3
19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Reactant of Route 4
19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Reactant of Route 5
19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Reactant of Route 6
19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

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